Butyl phenylacetate
Butyl phenylacetate
Butyl phenylacetate, also known as butyl benzene acetate or butyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Butyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, butyl phenylacetate is primarily located in the membrane (predicted from logP). Butyl phenylacetate is a chocolate, honey, and rose tasting compound that can be found in fruits. This makes butyl phenylacetate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
122-43-0
VCID:
VC21025425
InChI:
InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
SMILES:
CCCCOC(=O)CC1=CC=CC=C1
Molecular Formula:
C12H16O2
Molecular Weight:
192.25 g/mol
Butyl phenylacetate
CAS No.: 122-43-0
Cat. No.: VC21025425
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butyl phenylacetate, also known as butyl benzene acetate or butyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Butyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, butyl phenylacetate is primarily located in the membrane (predicted from logP). Butyl phenylacetate is a chocolate, honey, and rose tasting compound that can be found in fruits. This makes butyl phenylacetate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 122-43-0 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | butyl 2-phenylacetate |
| Standard InChI | InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
| Standard InChI Key | LDOXTQYWWYXYSQ-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)CC1=CC=CC=C1 |
| Canonical SMILES | CCCCOC(=O)CC1=CC=CC=C1 |
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